1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride is a broad-spectrum protein kinase inhibitor. It is widely used in scientific research to investigate the role of protein kinases in various cellular processes. It is classified as a serine/threonine kinase inhibitor and also exhibits some activity against protein kinase C (PKC). [, , , , , , ]
2-Methylpiperazine dihydrochloride is a chemical compound derived from 2-methylpiperazine, which is a cyclic amine known for its diverse applications in pharmaceuticals and organic synthesis. This compound is classified under piperazines, a group of heterocyclic compounds that contain a piperazine ring. The dihydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility and stability compared to its base form.
2-Methylpiperazine dihydrochloride can be synthesized from 2-methylpiperazine, which is commercially available and often used as a reagent in organic synthesis. The compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in the development of various drug candidates .
The synthesis of 2-methylpiperazine dihydrochloride typically involves the reaction of 2-methylpiperazine with hydrochloric acid. Various methods have been reported in literature, including:
In one method, a solution of 2-methylpiperazine is combined with hydrochloric acid at room temperature, followed by controlled heating to facilitate the reaction. The resulting product can be purified through crystallization techniques .
The molecular structure of 2-methylpiperazine dihydrochloride consists of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of two hydrochloride ions indicates that each basic nitrogen atom is protonated.
The structural formula can be represented as:
2-Methylpiperazine dihydrochloride can participate in various chemical reactions due to its amine functional groups:
The mechanism of action for compounds containing piperazine rings, including 2-methylpiperazine dihydrochloride, often involves interaction with neurotransmitter systems. For example, it may act as an antagonist or agonist at various receptor sites in the central nervous system, influencing pathways related to mood regulation and cognition.
Research indicates that derivatives of piperazine can modulate neurotransmitter activity, potentially impacting serotonin and dopamine pathways .
2-Methylpiperazine dihydrochloride is utilized in several scientific fields:
Catalytic hydrogenation enables efficient piperazine ring saturation and functional group introduction, which is critical for synthesizing 2-methylpiperazine dihydrochloride intermediates. Patent CN111423397A details a magnetically separable FeO-Pd/C catalyst system that achieves 98% conversion efficiency in reducing nitro groups to amines under 40°C and 5 bar H₂ pressure [2]. This system leverages paramagnetic FeO nanoparticles for catalyst recovery, enabling reuse for >10 cycles without significant activity loss. Similarly, synergistic hydrogenation employing Pd-C with in situ-generated HCl (from ClCH₂CHCl₂ hydrodechlorination) facilitates pyridine-to-piperazine reduction at ambient pressure. This method converts pyridinecarboxamides to piperidinecarboxamide hydrochlorides in >99% yield within 5 hours, bypassing pyridine hydrochloride isolation challenges [7].
Table 1: Catalyst Systems for Piperazine Hydrogenation
Catalyst | Substrate | Conditions | Yield | Key Advantage | |
---|---|---|---|---|---|
FeO-Pd/C | 1-Nitro-4-methylpiperazine | 40°C, 5 bar H₂ | 98% | Magnetic recovery | |
Pd-C + ClCH₂CHCl₂ | Pyridinecarboxamide | RT, 1 atm H₂ | >99% | In situ HCl generation | |
5% Pd/C | 1-Benzyl-3-methylpiperazine | 40°C, H₂ atmosphere | >99% | Aqueous compatibility | [4] |
Racemic resolution via diastereomeric salt formation remains the dominant industrial approach for enantiomerically enriched 2-methylpiperazine. Patent CN1456553A discloses a stepwise salification method using (+)-tartaric acid to selectively crystallize (S)-(+)-2-methylpiperazine monotartrate from racemic mixtures, achieving >99% enantiomeric excess (ee) after hydrolysis. The residual mother liquor undergoes further tartrate salification to yield the (R)-(-)-enantiomer, enabling simultaneous production of both isomers with a collective yield of 85% [3]. Solvent-induced crystallization optimizations (WO2016021524A1) demonstrate that toluene/water mixtures (4:1 v/v) at 5–10°C enhance (S)-enantiomer recovery by 22% compared to ethanol systems, reducing solvent costs while maintaining 98% ee [10].
Table 2: Resolution Methods for 2-Methylpiperazine Enantiomers
Chiral Resolving Agent | Solvent System | Isomer Obtained | ee (%) | Yield (%) | |
---|---|---|---|---|---|
(+)-Tartaric acid | Water | (S)-(+) | >99 | 85* | [3] |
(-)-Di-p-toluoyl-tartaric acid | Toluene/water | (R)-(-) | 98 | 78 | [10] |
L-(+)-Camphorsulfonic acid | Ethanol | (S)-(+) | 95 | 70 |
* Combined yield for both enantiomers
N-alkylation of 2-methylpiperazine necessitates temporary protection of one nitrogen to prevent dialkylation. The tert-butyloxycarbonyl (Boc) group exhibits superior performance in lomefloxacin synthesis (CN102351843A), enabling selective N₁-alkylation at 60°C in acetonitrile with 95% regioselectivity. Boc deprotection occurs under mild acidic conditions (HCl/ethanol), preserving the piperazine core [1]. Alternatively, acetyl protection offers cost advantages but requires harsh alkaline hydrolysis (NaOH, 100°C), leading to 15% ring degradation. For industrial scale, the Boc strategy achieves 82% overall yield in quinolone antibiotic synthesis, outperforming acetyl (65%) and benzyl (75%) groups due to minimized side reactions [1].
Table 3: Protecting Group Efficiency in N-Alkylation
Protecting Group | Deprotection Conditions | Regioselectivity | Overall Yield | Drawbacks |
---|---|---|---|---|
Boc | HCl/EtOH, 25°C | 95% | 82% | Moderate cost |
Acetyl | NaOH, 100°C | 88% | 65% | Ring degradation |
Benzyl | H₂/Pd-C, 50 psi | 92% | 75% | Catalyst poisoning risks |
Chiral auxiliary-mediated synthesis provides enantioselective access to 2-methylpiperazine dihydrochloride. WO2016021524A1 employs (S)-α-methylbenzylamine to form a trans-1,4-disubstituted piperazine intermediate, which undergoes hydrogenolytic N-debenzylation at 60°C in methanol, yielding (S)-2-methylpiperazine with 95% ee [10]. Advanced catalytic asymmetric lithiation (using s-BuLi/(-)-sparteine) achieves 92% ee in N-Boc-piperazine functionalization, though scalability remains limited by organolithium sensitivity [8]. For dihydrochloride formation, gaseous HCl introduction into ethanol suspensions of the free base yields crystals with >99.5% chemical purity, minimizing hygroscopicity. X-ray analysis confirms the salt’s orthorhombic crystal structure (space group P2₁2₁2₁), which underpins its stability during storage [8].
Solvent choice critically impacts sustainability and yield in 2-methylpiperazine dihydrochloride manufacturing. Ethanol-water blends (3:1 v/v) optimize hydrogenation and crystallization steps by balancing substrate solubility (78 g/L at 25°C) and environmental impact, reducing VOC emissions by 40% versus pure acetonitrile [1] [6]. Catalyst recycling innovations include Fe₃O₄-supported Pd systems that enable magnetic retrieval, cutting Pd consumption to 0.05 mol% per cycle [2]. However, acetonitrile remains preferred for high-temperature condensations (>100°C) due to its superior azeotropic properties, despite requiring stringent wastewater treatment. Industrial data confirm ethanol-based processes achieve 14% lower production costs than acetonitrile routes, primarily through reduced solvent recovery expenses [6].
Table 4: Solvent Comparison in Industrial Processes
Solvent | B.P. (°C) | Solubility (g/L) | VOC Score | Catalyst Compatibility | Cost Index | |
---|---|---|---|---|---|---|
Ethanol/water | 78 | 435 | Low | Excellent | 1.0 | |
Acetonitrile | 82 | 786 | High | Good | 2.3 | [6] |
Dichloromethane | 40 | 140 | Very High | Poor | 1.8 |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3